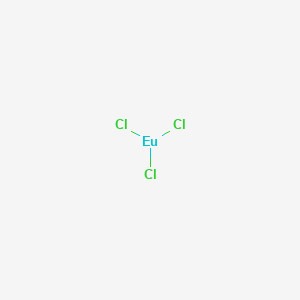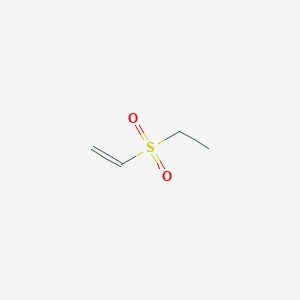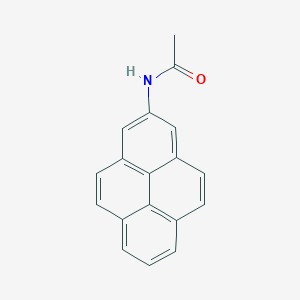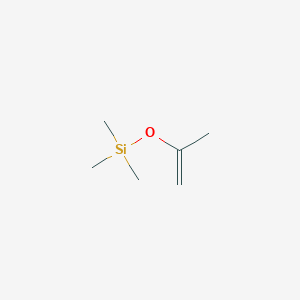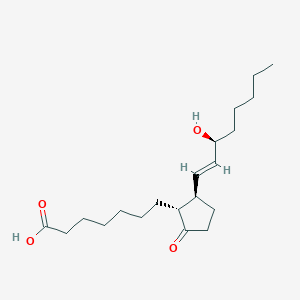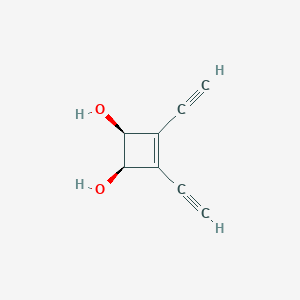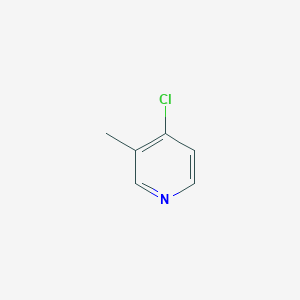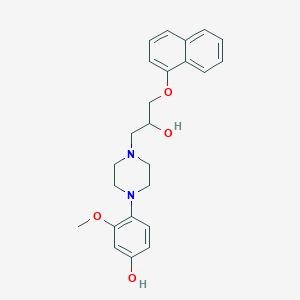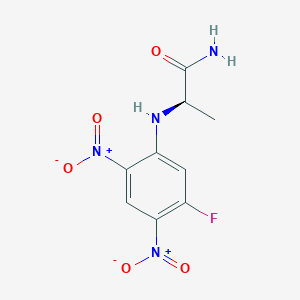![molecular formula C7H7NO2 B157719 4-Methyl-[1,3]dioxolo[4,5-c]pyridine CAS No. 139645-21-9](/img/structure/B157719.png)
4-Methyl-[1,3]dioxolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-[1,3]dioxolo[4,5-c]pyridine (MDP) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. MDP is a bicyclic compound that contains a pyridine ring fused with a dioxolane ring, and a methyl substituent at position 4 of the pyridine ring. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to increase the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in seizures.
Biochemical And Physiological Effects
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and antidepressant-like effects. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to have a low toxicity profile and does not exhibit significant adverse effects at therapeutic doses.
Advantages And Limitations For Lab Experiments
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has several advantages for use in lab experiments, including its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has some limitations, including its relatively short half-life and the need for specialized equipment for radioligand imaging studies.
Future Directions
There are several future directions for research on 4-Methyl-[1,3]dioxolo[4,5-c]pyridine, including further studies on its mechanism of action and its potential therapeutic applications in epilepsy, anxiety, and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine could be further optimized for use as a radioligand for imaging studies in neuroscience. Further studies could also investigate the potential of 4-Methyl-[1,3]dioxolo[4,5-c]pyridine as a lead compound for the development of new anticonvulsant and anxiolytic drugs.
Scientific Research Applications
4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been shown to exhibit potent anticonvulsant activity and has been studied for its potential as a treatment for epilepsy. 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has also been shown to exhibit anxiolytic and antidepressant-like effects, making it a potential therapeutic agent for the treatment of anxiety and depression. Additionally, 4-Methyl-[1,3]dioxolo[4,5-c]pyridine has been studied for its potential as a radioligand for imaging studies in neuroscience.
properties
CAS RN |
139645-21-9 |
|---|---|
Product Name |
4-Methyl-[1,3]dioxolo[4,5-c]pyridine |
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-[1,3]dioxolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7NO2/c1-5-7-6(2-3-8-5)9-4-10-7/h2-3H,4H2,1H3 |
InChI Key |
BNBXKLJQVVVSMV-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1OCO2 |
Canonical SMILES |
CC1=NC=CC2=C1OCO2 |
synonyms |
1,3-Dioxolo[4,5-c]pyridine,4-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

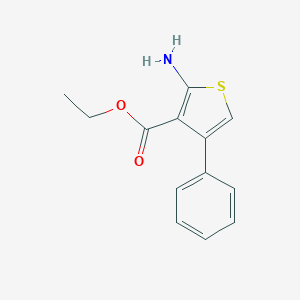
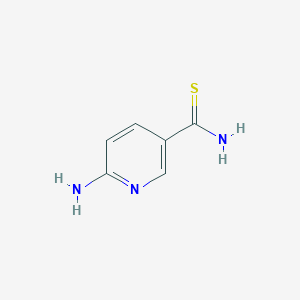
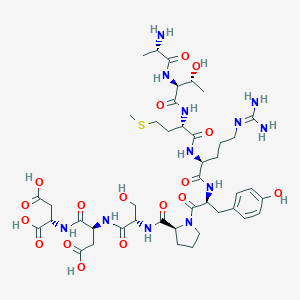
![5-[(4-ethoxyphenyl)methyl]-2H-tetrazole](/img/structure/B157650.png)
